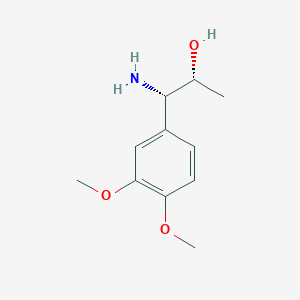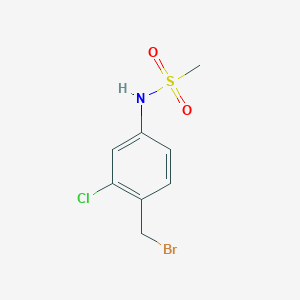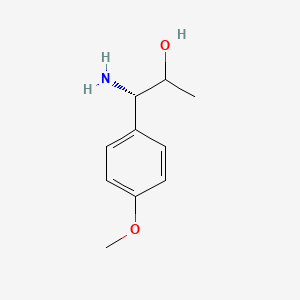![molecular formula C13H10Cl2O B13050931 4',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13050931.png)
4',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL is a chemical compound belonging to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the biphenyl structure, along with a hydroxyl group. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL typically involves the chlorination of 4-methyl-[1,1’-biphenyl]-2-OL. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of advanced separation techniques such as distillation and crystallization further enhances the quality of the compound.
化学反应分析
Types of Reactions: 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atoms can be reduced to form the corresponding biphenyl compound without chlorine.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium amide or Grignard reagents under anhydrous conditions.
Major Products Formed:
Oxidation: Formation of 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-one.
Reduction: Formation of 4-methyl-[1,1’-biphenyl]-2-OL.
Substitution: Formation of various substituted biphenyl derivatives depending on the reagent used.
科学研究应用
4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL involves its interaction with specific molecular targets such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group allows the compound to form hydrogen bonds and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
4,4’-Dichlorobiphenyl: Similar structure but lacks the methyl and hydroxyl groups.
4-Methylbiphenyl: Similar structure but lacks the chlorine and hydroxyl groups.
4-Hydroxybiphenyl: Similar structure but lacks the chlorine and methyl groups.
Uniqueness: 4’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL is unique due to the combination of chlorine atoms, a methyl group, and a hydroxyl group on the biphenyl structure. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
属性
分子式 |
C13H10Cl2O |
|---|---|
分子量 |
253.12 g/mol |
IUPAC 名称 |
4-chloro-2-(4-chlorophenyl)-5-methylphenol |
InChI |
InChI=1S/C13H10Cl2O/c1-8-6-13(16)11(7-12(8)15)9-2-4-10(14)5-3-9/h2-7,16H,1H3 |
InChI 键 |
WSDUBROPQIZMOM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1Cl)C2=CC=C(C=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)
![Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13050853.png)





![8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13050887.png)






